molecular formula C8H6BrNS B1443536 5-Bromobenzo[b]thiophen-2-amine CAS No. 45894-06-2

5-Bromobenzo[b]thiophen-2-amine

Cat. No. B1443536
CAS RN: 45894-06-2
M. Wt: 228.11 g/mol
InChI Key: GSEAIYIHFDGRAP-UHFFFAOYSA-N
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Description

5-Bromobenzo[b]thiophen-2-amine is a chemical compound with the molecular formula C8H6BrNS and a molecular weight of 228.11 g/mol . It is commonly used in scientific experiments due to its unique properties.


Synthesis Analysis

The synthesis of benzothiophene motifs, which includes compounds like 5-Bromobenzo[b]thiophen-2-amine, can be achieved under electrochemical conditions by the reaction of sulfonhydrazides with internal alkynes . A wide range of 3-substituted benzothiophenes were synthesized from easily available o-silylaryl triflates and alkynyl sulfides in a one-step intermolecular manner .


Molecular Structure Analysis

The electronic structure and delocalization in benzo[1,2-d:4,5-d′]bis([1,2,3]thiadiazole), 4-bromobenzo[1,2-d:4,5-d′]bis([1,2,3]thiadiazole), and 4,8-dibromobenzo[1,2-d:4,5-d′]bis([1,2,3]thiadiazole) were studied using X-ray diffraction analysis and ab initio calculations by EDDB and GIMIC methods .

Scientific Research Applications

Synthesis and Antimicrobial Activity

5-Bromobenzo[b]thiophen-2-amine derivatives have been studied for their potential in the synthesis of novel compounds with antimicrobial activities. For instance, the synthesis of 4-(alkyl/aryl)-3-(4-bromobenzyl)-5-(thiophen-2-yl)-4H-1,2,4-triazol was conducted by reacting 2-(4-bromobenzyl)-5-(thiophen-2-yl)-1,3,4-oxadiazole with different aliphatic/aromatic primary amines. The synthesized compounds were characterized and screened for their antimicrobial activity against various bacterial and fungal strains (Kaneria et al., 2016).

Catalysis and Antimicrobial Screening

The compound has also been involved in palladium-catalyzed amination reactions to prepare several diarylamines in the benzo[b]thiophene series. These reactions showcased the influence of different groups and their positioning on the yield and reaction conditions. Preliminary studies on the antimicrobial activity of these compounds and structure-activity relationships (SARs) were conducted, revealing insights into the chemical behavior and biological potential of these derivatives (Queiroz et al., 2004).

Reactivity and Biological Applications

Research on the reactivity of deactivated 3-aminobenzo[b]thiophenes in the Buchwald–Hartwig C–N coupling revealed the formation of various biologically interesting compounds, including tetracyclic compounds with potential biological activity. This research highlighted the utility of these aminobenzo[b]thiophenes as coupling components in chemical synthesis, opening avenues for the creation of compounds with therapeutic potential (Queiroz, Calhelha, & Kirsch, 2007).

Synthesis and Antioxidant Activity

Moreover, the synthesis of new 7-aryl or 7-heteroarylamino-2,3-dimethylbenzo[b]thiophenes via Buchwald-Hartwig C-N cross-coupling was explored. These compounds were evaluated for their antioxidant properties through various methods, establishing structure-activity relationships based on the presence and position of different substituents. This research contributes to the understanding of the antioxidant potential of benzo[b]thiophene derivatives and their structure-dependent activity (Queiroz, Ferreira, Calhelha, & Estevinho, 2007).

Safety And Hazards

The safety data sheet for a similar compound, (5-BROMOBENZO[B]THIOPHEN-2-YL)METHANAMINE, suggests that it should be handled with care . If inhaled, the person should be moved into fresh air and given artificial respiration if not breathing . In case of skin or eye contact, the area should be washed off with soap and plenty of water, and a physician should be consulted .

Future Directions

Benzothiophenes have diverse applications in medicinal chemistry and materials science, and they are present in many natural products . The development of efficient methods for the construction of benzothiophene and its derivatives is of great importance . Therefore, the future directions for 5-Bromobenzo[b]thiophen-2-amine could involve further exploration of its potential applications in these areas.

properties

IUPAC Name

5-bromo-1-benzothiophen-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6BrNS/c9-6-1-2-7-5(3-6)4-8(10)11-7/h1-4H,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GSEAIYIHFDGRAP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1Br)C=C(S2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6BrNS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801304681
Record name 5-Bromobenzo[b]thiophen-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801304681
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

228.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Bromobenzo[b]thiophen-2-amine

CAS RN

45894-06-2
Record name 5-Bromobenzo[b]thiophen-2-amine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=45894-06-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Bromobenzo[b]thiophen-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801304681
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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